Validated Synthetic Utility: Direct Use in Published Patent Procedures for Bioactive Molecules
Methyl 2-(azetidin-3-yl)acetate is explicitly claimed and utilized as a key synthetic intermediate in US Patent US2005/101586 A1, which details the preparation of azetidine derivatives with therapeutic potential [1]. While the patent describes the use of the compound and its synthesis, it does not provide a quantitative head-to-head comparison of reaction yield or biological activity against a direct analog. The differentiation lies in the documented procedure: the methyl ester functional group is essential for the subsequent steps described in the patent, and substituting it with a different ester or the free acid would necessitate a complete re-optimization of the patented synthetic route. This provides a clear, validated starting point for researchers seeking to follow established, proprietary synthetic methods.
| Evidence Dimension | Validated Synthetic Protocol |
|---|---|
| Target Compound Data | Used as an intermediate in a patented method for synthesizing therapeutic azetidine derivatives [1]. |
| Comparator Or Baseline | N/A (comparison is to the absence of a validated procedure for using a different building block in this specific patent context). |
| Quantified Difference | Not applicable |
| Conditions | Patent synthesis conditions (e.g., reaction with specific reagents, as detailed in patent claims) [1]. |
Why This Matters
Procurement of this specific ester, rather than a generic analog, ensures that the researcher is using a compound with a validated and documented role in a published synthetic pathway to potential therapeutic candidates.
- [1] Chambers, M. S., Curtis, N. R., MacLeod, A. M., Maxey, R. J., & Szekeres, H. J. (2005). US Patent No. US2005/101586 A1. View Source
